The synthesis of tariquidar dihydrochloride involves several steps that utilize various organic reactions. The initial synthesis begins with commercially available precursors such as 4,5-dimethoxy-2-nitrobenzoic acid, which undergoes mono-demethylation to yield a hydroxyl derivative. This is followed by a series of reactions including pivaloyl protection, coupling with tetrahydroisoquinoline derivatives, and catalytic hydrogenation to reduce nitro groups to amines .
Key steps in the synthesis process include:
Tariquidar dihydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is CHClNO, with a molecular weight of approximately 466.38 g/mol.
The structure includes:
The structural configuration allows tariquidar to effectively bind to the P-glycoprotein transporter, inhibiting its function .
Tariquidar dihydrochloride participates in various chemical reactions primarily related to its role as a P-glycoprotein inhibitor. Its mechanism of action involves competitive inhibition at the substrate binding site of P-glycoprotein, leading to increased intracellular concentrations of chemotherapeutic agents.
Key reactions include:
These reactions are crucial for understanding how tariquidar can be utilized in overcoming multidrug resistance in cancer therapy.
The mechanism of action of tariquidar dihydrochloride revolves around its ability to inhibit P-glycoprotein-mediated drug transport. By binding to the P-glycoprotein transporter, tariquidar prevents the efflux of various chemotherapeutic agents from cancer cells, thereby enhancing their cytotoxic effects.
Key points include:
Tariquidar dihydrochloride exhibits several notable physical and chemical properties:
These properties are essential for its formulation into pharmaceutical preparations and for ensuring effective delivery during therapeutic applications .
Tariquidar dihydrochloride has several significant applications in scientific research and clinical settings:
Tariquidar dihydrochloride (C₃₈H₃₈N₄O₆·2HCl, CAS 1992047-62-7) is the salt form of the free base tariquidar (C₃₈H₃₈N₄O₆, CAS 206873-63-4). Its molecular weight is 719.66 g/mol, and it features two protonated tertiary amine groups that enhance water solubility. The structure integrates a quinoline carboxamide moiety linked to a tetrahydroisoquinoline ethylaniline scaffold through an anthranilic acid spacer, with multiple methoxy groups contributing to its hydrophobic character [1] [7] [10]. The dihydrochloride salt form is essential for pharmaceutical applications due to improved stability and handling properties. Alternative forms include the methanesulfonate hydrate (CAS 625375-83-9), though the dihydrochloride remains the most extensively studied derivative [7] [10].
Table 1: Molecular Characteristics of Tariquidar Forms
Property | Tariquidar Free Base | Tariquidar Dihydrochloride |
---|---|---|
Molecular Formula | C₃₈H₃₈N₄O₆ | C₃₈H₃₈N₄O₆·2HCl |
Molecular Weight (g/mol) | 646.73 | 719.66 |
CAS Number | 206873-63-4 | 1992047-62-7 |
IUPAC Name | N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide | Same as free base + dihydrochloride |
Tariquidar dihydrochloride exhibits moderate aqueous solubility (≤1 mg/mL in water) but high solubility in dimethyl sulfoxide (DMSO; 50 mM or 35.98 mg/mL). It is stable at -20°C for long-term storage, with purity standards ≥98% confirmed by high-performance liquid chromatography (HPLC). The compound remains stable under inert conditions but is sensitive to prolonged light exposure and humidity. Its dual hydrochloride groups facilitate salt formation, enhancing crystallinity and batch-to-batch reproducibility for research use [1] [2] [9].
Table 2: Physicochemical Profile
Property | Value |
---|---|
Solubility in DMSO | 50 mM (35.98 mg/mL) |
Solubility in Water | <1 mg/mL |
Stability Storage | -20°C (desiccated) |
Purity Standards | ≥98% (HPLC-validated) |
Partition Coefficient | Log P: ~5.2 (predicted) |
The synthesis of tariquidar dihydrochloride begins with mono-demethylation of 4,5-dimethoxy-2-nitrobenzoic acid, followed by pivaloyl protection. Subsequent coupling with 6,7-dimethoxy-2-(4-aminophenethyl)-1,2,3,4-tetrahydroisoquinoline yields a nitro-intermediate, which undergoes catalytic hydrogenation to form the anthranilic acid derivative. Final quinoline-3-carbonyl chloride coupling and deprotection yield the free base, converted to the dihydrochloride salt via HCl treatment. Key derivatives include the methanesulfonate hydrate (used in early clinical trials) and carbon-11 radiolabeled forms for positron emission tomography (PET) imaging studies [10].
Tariquidar dihydrochloride is a high-affinity, non-competitive P-gp inhibitor with a dissociation constant (Kd) of 5.1 nM. It binds to the first transmembrane domain of P-gp, suppressing vanadate-sensitive ATPase activity by 60–70% (IC₅₀ = 43 nM) and locking the transporter in a substrate-binding conformation. This inhibition increases intracellular accumulation of P-gp substrates like doxorubicin and vinblastine by 14- to 19-fold in resistant cell lines (CHrB30) at nanomolar concentrations (EC₅₀ = 487 nM). Unlike competitive inhibitors, tariquidar’s effects persist for >23 hours post-washout due to slow dissociation kinetics [1] [7] [9].
Table 3: Functional Assays of P-gp Inhibition
Assay Type | Result | Biological Impact |
---|---|---|
Binding Affinity (Kd) | 5.1 ± 0.9 nM | Sustained transporter blockade |
ATPase Inhibition | IC₅₀ = 43 ± 9 nM; 60–70% suppression | Energy deprivation for substrate efflux |
Cytotoxic Reversal | 22–150-fold ↓ in doxorubicin IC₅₀ | Resensitization of MDR cancer cells |
Accumulation Studies | 19-fold ↑ in [³H]-vinblastine retention | Enhanced efficacy of chemotherapeutics |
At low concentrations (<100 nM), tariquidar acts as a BCRP substrate, evidenced by 4-fold reduced cellular accumulation in ABCG2-overexpressing cells (H460/MX20). This efflux is reversible by the BCRP inhibitor fumitremorgin C. At higher concentrations (≥100 nM), tariquidar inhibits BCRP, increasing mitoxantrone accumulation 8-fold and reducing resistance ratios 2-fold in cytotoxicity assays. This dual role arises from concentration-dependent interactions: substrate behavior dominates at tracer doses, while inhibition prevails at pharmacologically relevant doses [3] [5].
Tariquidar dihydrochloride shows negligible activity against MRP1 (ABCC1) even at micromolar concentrations. In MRP1-overexpressing cells (CEM/E1000), tariquidar (1 μM) fails to increase calcein-AM accumulation or reverse doxorubicin resistance (resistance ratio unchanged at 2 vs. 2.2). This selectivity distinguishes it from pan-inhibitors like cyclosporin A. However, weak inhibition of MRP4/ABCC4 has been observed in vitro, though clinical relevance remains unestablished [3] [5].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3